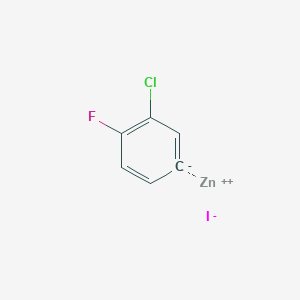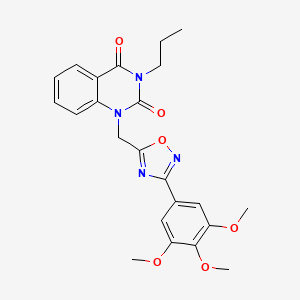
zinc;1-chloro-2-fluorobenzene-5-ide;iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zinc;1-chloro-2-fluorobenzene-5-ide;iodide: is a complex organozinc compound that features a zinc atom coordinated with a 1-chloro-2-fluorobenzene-5-ide ligand and an iodide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Grignard Reaction: : One common method to prepare zinc;1-chloro-2-fluorobenzene-5-ide;iodide involves the reaction of 1-chloro-2-fluorobenzene with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent. This reagent is then reacted with zinc iodide to yield the desired organozinc compound.
Reaction Conditions:
-
Direct Zinc Insertion: : Another method involves the direct insertion of zinc into 1-chloro-2-fluorobenzene in the presence of iodide ions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The process is optimized to ensure high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
-
Substitution Reactions: : Zinc;1-chloro-2-fluorobenzene-5-ide;iodide can undergo nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles.
Common Reagents: Sodium methoxide, potassium cyanide.
Conditions: Mild temperatures (25-50°C), polar aprotic solvents.
Major Products: Substituted benzene derivatives.
-
Oxidation Reactions: : The compound can be oxidized to form zinc oxide and corresponding organic products.
Common Reagents: Hydrogen peroxide, oxygen.
Conditions: Elevated temperatures (50-100°C), aqueous or organic solvents.
Major Products: Zinc oxide, chlorofluorobenzene derivatives.
-
Reduction Reactions: : Reduction of this compound can lead to the formation of zinc metal and reduced organic compounds.
Common Reagents: Lithium aluminum hydride, sodium borohydride.
Conditions: Low temperatures (0-25°C), anhydrous solvents.
Major Products: Zinc metal, reduced benzene derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: Zinc;1-chloro-2-fluorobenzene-5-ide;iodide is used as a catalyst in various organic reactions, including cross-coupling reactions and polymerization processes.
Synthesis: It serves as a precursor for the synthesis of complex organic molecules and materials.
Biology
Biochemical Studies: The compound is used in studies involving zinc-dependent enzymes and metalloproteins to understand their structure and function.
Medicine
Drug Development: Research is ongoing to explore the potential of this compound in drug development, particularly in designing zinc-based therapeutic agents.
Industry
Materials Science: The compound is investigated for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Wirkmechanismus
The mechanism by which zinc;1-chloro-2-fluorobenzene-5-ide;iodide exerts its effects involves the coordination of the zinc atom with various ligands, influencing the reactivity and stability of the compound. The molecular targets include organic substrates in catalytic reactions and biological molecules in biochemical studies. The pathways involved often include electron transfer processes and coordination chemistry principles.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Zinc;1-chloro-2-bromobenzene-5-ide;iodide
- Zinc;1-chloro-2-iodobenzene-5-ide;iodide
- Zinc;1-chloro-2-methylbenzene-5-ide;iodide
Uniqueness
Zinc;1-chloro-2-fluorobenzene-5-ide;iodide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it a valuable compound in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C6H3ClFIZn |
|---|---|
Molekulargewicht |
321.8 g/mol |
IUPAC-Name |
zinc;1-chloro-2-fluorobenzene-5-ide;iodide |
InChI |
InChI=1S/C6H3ClF.HI.Zn/c7-5-3-1-2-4-6(5)8;;/h2-4H;1H;/q-1;;+2/p-1 |
InChI-Schlüssel |
XHCKYSVZNOHHHD-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC(=C(C=[C-]1)Cl)F.[Zn+2].[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(3-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B14107591.png)
![5,7-Dimethyl-1-(3-phenoxyphenyl)-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107599.png)


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-(3,4,5-trimethoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14107616.png)
![N-(2,4-difluorobenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide](/img/structure/B14107623.png)
![7-Chloro-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14107628.png)
![3-Methyl-7-[(3-methylphenyl)methyl]-8-(3-phenylpropylsulfanyl)purine-2,6-dione](/img/structure/B14107631.png)
![9-(4-fluorophenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14107637.png)
![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-phenyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14107643.png)
![2-(4-fluorophenyl)-5-{3-[4-(2-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14107649.png)
![N-ethyl-N-(3-methylphenyl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14107653.png)
![N-(2,3-dimethoxybenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14107661.png)
![N'-[(1Z)-1-(4-bromophenyl)ethylidene]-2-phenylquinoline-4-carbohydrazide](/img/structure/B14107675.png)
